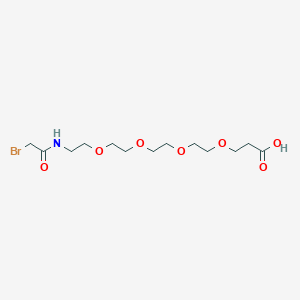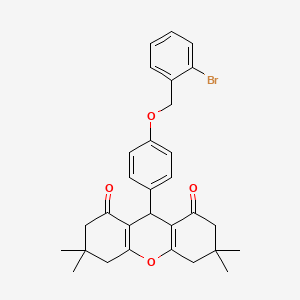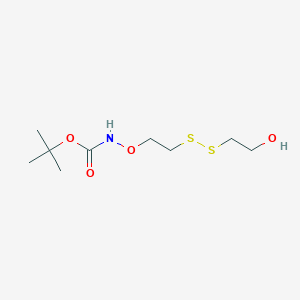
Bromoacetamido-PEG4-Säure
Übersicht
Beschreibung
Bromoacetamido-PEG4-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Wissenschaftliche Forschungsanwendungen
Bromoacetamido-PEG4-Acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of polyethylene glycol-based compounds and conjugates.
Biology: It serves as a reagent for labeling and modifying biomolecules, such as proteins and peptides.
Medicine: Bromoacetamido-PEG4-Acid is utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Industry: It is employed in the production of PEGylated compounds for various industrial applications, including cosmetics and pharmaceuticals .
Wirkmechanismus
Target of Action
Bromoacetamido-PEG4-Acid is primarily used in the synthesis of two types of molecules: PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.
Mode of Action
The compound acts as a linker in the synthesis of PROTACs and ADCs . In the case of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . For ADCs, it links an antibody to an ADC cytotoxin .
Biochemical Pathways
The biochemical pathways affected by Bromoacetamido-PEG4-Acid are those involved in the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . In the case of ADCs, the compound enables the delivery of cytotoxins to specific cells .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG4-Acid are largely determined by its role as a linker in PROTACs and ADCs. Its hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compounds it helps to form.
Result of Action
The result of the action of Bromoacetamido-PEG4-Acid is the formation of PROTACs and ADCs that can selectively target and degrade specific proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of Bromoacetamido-PEG4-Acid can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can facilitate the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-Acid typically involves the reaction of a PEG derivative with bromoacetyl chloride in the presence of a base. The reaction proceeds as follows:
- Dissolve the PEG derivative in an appropriate solvent such as dichloromethane (DCM).
- Add bromoacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain Bromoacetamido-PEG4-Acid with high purity.
Industrial Production Methods: Industrial production of Bromoacetamido-PEG4-Acid follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels for the synthesis.
- Continuous monitoring of reaction conditions to ensure consistency.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Bromoacetamido-PEG4-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols and amines. The reaction is typically carried out in solvents like DCM or dimethyl sulfoxide (DMSO) at room temperature.
Amide Bond Formation: This reaction involves the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Amide Bond Formation: The major products are stable amide bonds formed between the carboxylic acid of Bromoacetamido-PEG4-Acid and primary amines
Vergleich Mit ähnlichen Verbindungen
Bromoacetamido-PEG2-Acid: Similar structure but with a shorter PEG spacer.
Bromoacetamido-PEG6-Acid: Similar structure but with a longer PEG spacer.
Bromoacetamido-PEG8-Acid: Similar structure but with an even longer PEG spacer.
Uniqueness: Bromoacetamido-PEG4-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The four-unit PEG spacer enhances solubility in aqueous media while maintaining sufficient reactivity for nucleophilic substitution and amide bond formation reactions .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYGPXSVUULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144605 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-67-7 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












